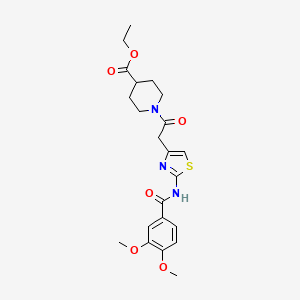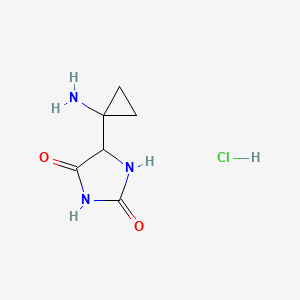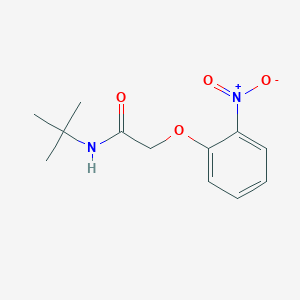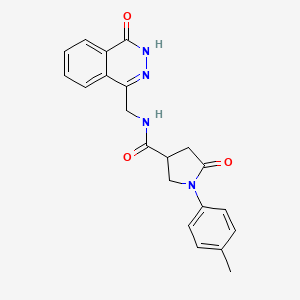![molecular formula C16H14ClNO2 B2728111 N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide CAS No. 2411266-55-0](/img/structure/B2728111.png)
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide, also known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCMP is a synthetic molecule that belongs to the class of enamide compounds. It has been found to exhibit promising biological activities and has been extensively studied for its potential use as a pharmacological agent.
Mécanisme D'action
The mechanism of action of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide is not fully understood. However, it has been proposed that N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to promote inflammation. Additionally, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to modulate the immune system, making it a potential therapeutic agent for autoimmune diseases. N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the synthesis of prostaglandins, which are known to promote inflammation. Additionally, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. Additionally, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has some limitations for lab experiments. It has been found to exhibit poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the study of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide. One potential direction is to further investigate its anti-cancer activities and its potential use as a cancer therapy. Additionally, the immune-modulating properties of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide make it a potential candidate for the treatment of autoimmune diseases. Further studies are needed to fully understand the mechanism of action of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide and its potential applications in various fields. The synthesis of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide can also be optimized to improve its solubility and bioavailability, making it a more viable compound for therapeutic use. Overall, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has great potential for further research and development in the field of pharmacology.
Méthodes De Synthèse
The synthesis of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide involves the reaction of 2-chlorophenol with benzaldehyde in the presence of a base to form 3-(2-chlorophenoxy)benzaldehyde. This intermediate is then reacted with propargylamine to form the final product, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide. The synthesis of N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been optimized to yield high purity and yield, making it a viable compound for further research.
Applications De Recherche Scientifique
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide has been found to modulate the immune system, making it a potential therapeutic agent for autoimmune diseases.
Propriétés
IUPAC Name |
N-[[3-(2-chlorophenoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-16(19)18-11-12-6-5-7-13(10-12)20-15-9-4-3-8-14(15)17/h2-10H,1,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOJEGALMXWSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-Chlorophenoxy)phenyl]methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2728034.png)
![4-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-](/img/structure/B2728035.png)
![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)





![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)
![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)